molecular formula C6H13NO2S B018314 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide CAS No. 103021-07-4

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide

Cat. No. B018314
M. Wt: 163.24 g/mol
InChI Key: GYLOICRFXFHKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide, also known as AZT, is a synthetic compound that belongs to the class of thiazolidinones. It was first synthesized in the 1960s as a potential antibacterial agent, but later found to have antiviral properties. AZT is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of retroviruses, including the human immunodeficiency virus (HIV).

Mechanism Of Action

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses. It is a nucleoside analogue that is incorporated into the viral DNA, causing premature termination of the DNA chain and preventing further viral replication.

Biochemical And Physiological Effects

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been shown to reduce viral load and increase CD4+ T cell counts in patients with HIV infection. However, prolonged use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been associated with adverse effects, such as bone marrow suppression and mitochondrial toxicity.

Advantages And Limitations For Lab Experiments

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide is a widely used antiviral drug that has been extensively studied in laboratory experiments. Its mechanism of action is well understood, and it is readily available for use in experiments. However, its use is limited by its potential toxicity and the development of drug resistance.

Future Directions

There are several potential future directions for research on 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide. One area of interest is the development of new thiazolidinone derivatives that may have improved antiviral activity and reduced toxicity. Another area of interest is the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in combination with other antiviral drugs to improve treatment outcomes and reduce the development of drug resistance. Additionally, the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in the prevention of mother-to-child transmission of HIV is an important area of research.

Synthesis Methods

The synthesis of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide involves the reaction of thiosemicarbazide with acetone to form 2-acetylthiosemicarbazide, which is then reacted with methyl iodide to form 2-methylthiosemicarbazide. The final step involves the cyclization of 2-methylthiosemicarbazide with formaldehyde to form 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide.

Scientific Research Applications

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been extensively studied for its antiviral properties and has been used in the treatment of HIV infection. It is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

CAS RN

103021-07-4

Product Name

2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

4-methyl-2-propan-2-ylthiazetidine 1,1-dioxide

InChI

InChI=1S/C6H13NO2S/c1-5(2)7-4-6(3)10(7,8)9/h5-6H,4H2,1-3H3

InChI Key

GYLOICRFXFHKIN-UHFFFAOYSA-N

SMILES

CC1CN(S1(=O)=O)C(C)C

Canonical SMILES

CC1CN(S1(=O)=O)C(C)C

synonyms

1,2-Thiazetidine,4-methyl-2-(1-methylethyl)-,1,1-dioxide(9CI)

Origin of Product

United States

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